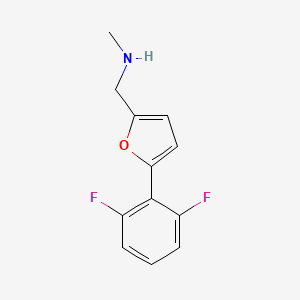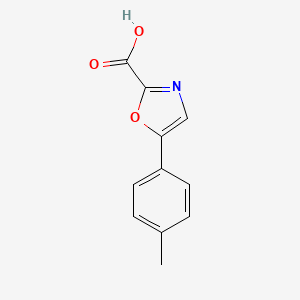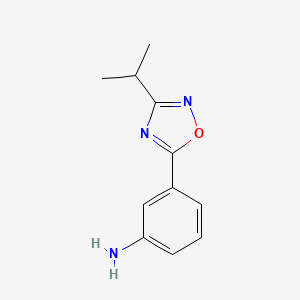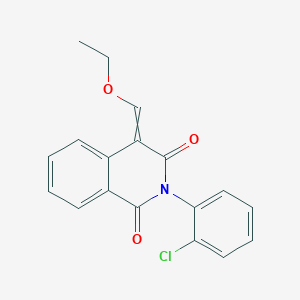
1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸是一种杂环化合物,其特征在于三唑环被2-氯苯基和乙基取代
准备方法
合成路线和反应条件: 1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的合成通常涉及在特定条件下对适当的前体的环化。一种常见的方法包括在铜催化剂存在下,2-氯苄基叠氮化物与丙炔酸乙酯反应生成三唑环。该反应通常在惰性气氛中进行,以防止氧化,并在高温下进行,以确保完全环化。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶或色谱等纯化步骤以获得高纯度的化合物。
化学反应分析
反应类型: 1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以参与亲核取代反应,特别是在氯苯基上。
常见试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠用于亲核取代。
主要形成的产物:
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有不同官能团的取代三唑。
科学研究应用
1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为抗菌剂或抗真菌剂的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性并导致各种生物学效应。例如,它可能会抑制参与炎症或细胞增殖的某些酶的活性,从而发挥抗炎或抗癌作用。
类似化合物:
- 1-(2-氯苯基)-1H-1,2,3-三唑-4-羧酸
- 1-(2-氯苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸
- 1-(2-氯苯基)-5-苯基-1H-1,2,3-三唑-4-羧酸
比较: 1-(2-氯苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸由于存在乙基,因此是独特的,乙基会影响其化学反应性和生物活性。与它的类似物相比,该化合物可能表现出不同的药代动力学特性,例如吸收、分布、代谢和排泄,使其成为进一步研究和开发的宝贵候选者。
相似化合物的比较
- 1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further research and development.
属性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-8-10(11(16)17)13-14-15(8)9-6-4-3-5-7(9)12/h3-6H,2H2,1H3,(H,16,17) |
InChI 键 |
MECAGPZJRZEHCF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)

![2-(Trifluoromethyl)benzo[B]thiophene](/img/structure/B11815404.png)

![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)


![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)
![2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone](/img/structure/B11815445.png)



![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)

